N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a benzothiophene structure via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Synthesis of the Benzothiophene Core: This involves the cyclization of 2-chlorobenzaldehyde with thiourea under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodiazole and benzothiophene moieties using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzodiazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Lacks the chlorine atom, resulting in different electronic properties.
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Contains a methyl group instead of chlorine, affecting its reactivity.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of both benzodiazole and benzothiophene moieties, along with a chlorine atom that influences its electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H14ClN3OS |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14ClN3OS/c23-19-15-5-1-4-8-18(15)28-20(19)22(27)24-14-11-9-13(10-12-14)21-25-16-6-2-3-7-17(16)26-21/h1-12H,(H,24,27)(H,25,26) |
InChI Key |
YLMRKCDIHYEWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)Cl |
Origin of Product |
United States |
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